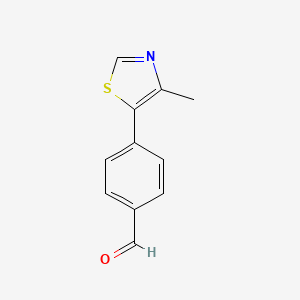

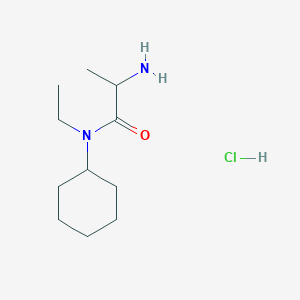

![molecular formula C22H30BrN3O3 B1441883 tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate CAS No. 1226791-82-7](/img/structure/B1441883.png)

tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

Descripción general

Descripción

Tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate, also known as TBC, is an organic compound that has been used in a variety of scientific research applications. It has become a popular choice for researchers due to its low toxicity, high stability, and wide range of applications. This compound has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites of the molecule. This is particularly useful in the multi-step synthesis of complex organic compounds where specific functional groups need to be shielded from certain reactions .

Synthesis of Tetrasubstituted Pyrroles

The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products .

Organic Building Blocks

As an organic building block, this compound provides a versatile starting point for a wide range of chemical syntheses. Its structure allows for further functionalization, making it a valuable reagent in the development of pharmaceuticals and other organic compounds .

Cross-Coupling Reactions

It is used in cross-coupling reactions, a type of reaction that joins two organic groups together using a metal catalyst. These reactions are fundamental in creating new carbon-carbon bonds and are widely used in the pharmaceutical industry .

Protective Group in Peptide Synthesis

In peptide synthesis, the tert-butyl moiety is often used as a protective group for carboxylic acids. It prevents unwanted side reactions and can be removed under mild acidic conditions without affecting the peptide chain .

Material Science Research

The bromine and carbamate functionalities make it a candidate for material science research, particularly in the development of novel polymers and coatings that require specific mechanical and chemical properties .

Neurochemical Research

Due to the structural similarity to certain bioactive compounds, researchers may explore its use in neurochemical studies, potentially leading to the discovery of new neurotransmitter analogs or receptor modulators .

Agricultural Chemistry

In agricultural chemistry, such compounds can be investigated for their potential use as precursors to new agrochemicals, including pesticides and herbicides, that require specific structural features for targeted action .

Propiedades

IUPAC Name |

tert-butyl N-[8-bromo-4-(dipropylcarbamoyl)-3H-1-benzazepin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30BrN3O3/c1-6-10-26(11-7-2)20(27)16-12-15-8-9-17(23)14-18(15)24-19(13-16)25-21(28)29-22(3,4)5/h8-9,12,14H,6-7,10-11,13H2,1-5H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXSHYWOXQLMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)Br)N=C(C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

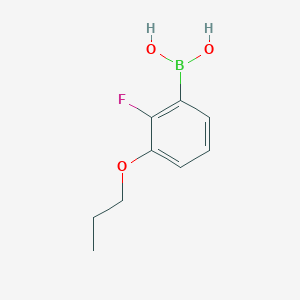

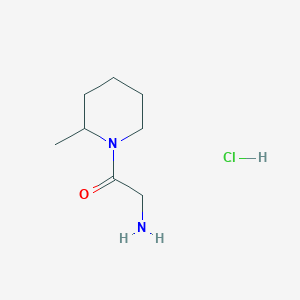

![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)

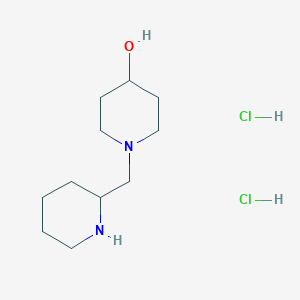

![2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441801.png)

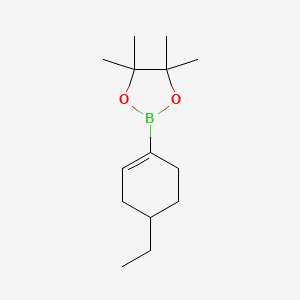

![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)

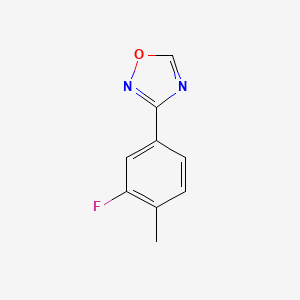

![4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441810.png)

![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)

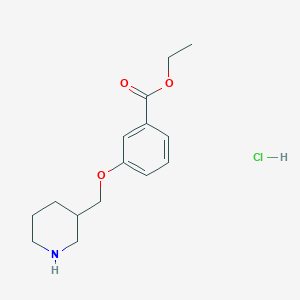

![2-[Ethyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441819.png)